molecular formula C14H7Cl2NO2 B11997208 5,6-Dichloro-2-phenyl-1H-isoindole-1,3(2H)-dione CAS No. 93296-62-9

5,6-Dichloro-2-phenyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B11997208
CAS No.: 93296-62-9
M. Wt: 292.1 g/mol
InChI Key: OTQBCGHNEOOVBN-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-phenyl-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-phenyl-1H-isoindole-1,3(2H)-dione typically involves the reaction of a suitable isoindole precursor with chlorinating agents. Common synthetic routes may include:

    Cyclization Reactions: Starting from ortho-substituted benzamides or phthalimides, cyclization can be induced using dehydrating agents.

    Chlorination: Introduction of chloro groups can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-phenyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the chloro groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-phenyl-1H-isoindole-1,3(2H)-dione would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and phenyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloro-1H-isoindole-1,3(2H)-dione: Lacks the phenyl group, which might affect its reactivity and biological activity.

    2-Phenyl-1H-isoindole-1,3(2H)-dione: Lacks the chloro groups, potentially altering its chemical properties and applications.

Properties

CAS No.

93296-62-9

Molecular Formula

C14H7Cl2NO2

Molecular Weight

292.1 g/mol

IUPAC Name

5,6-dichloro-2-phenylisoindole-1,3-dione

InChI

InChI=1S/C14H7Cl2NO2/c15-11-6-9-10(7-12(11)16)14(19)17(13(9)18)8-4-2-1-3-5-8/h1-7H

InChI Key

OTQBCGHNEOOVBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Origin of Product

United States

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